6H-Pyrrolo[4,3,2-ef][2]benzazepin-6-one, 8-fluoro-1,3,4,5-tetrahydro-
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Overview
Description
6H-Pyrrolo4,3,2-efbenzazepin-6-one, 8-fluoro-1,3,4,5-tetrahydro- is an organic compound with the molecular formula C19H18FN3O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyrrolo4,3,2-efbenzazepin-6-one, 8-fluoro-1,3,4,5-tetrahydro- typically involves multiple steps, including substitution, cyclization, and oxidation reactions. One common method involves the reaction of a suitable precursor with fluorinating agents under controlled conditions to introduce the fluorine atom .
Industrial Production Methods
Industrial production of this compound requires advanced organic synthesis techniques and specialized laboratory equipment. The process often involves the use of high-purity reagents and precise control of reaction conditions to ensure the desired product yield and purity .
Chemical Reactions Analysis
Types of Reactions
6H-Pyrrolo4,3,2-efbenzazepin-6-one, 8-fluoro-1,3,4,5-tetrahydro- undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of specific functional groups using reducing agents.
Substitution: Replacement of specific atoms or groups with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
6H-Pyrrolo4,3,2-efbenzazepin-6-one, 8-fluoro-1,3,4,5-tetrahydro- has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a reference standard in analytical chemistry.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research as a PARP inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6H-Pyrrolo4,3,2-efbenzazepin-6-one, 8-fluoro-1,3,4,5-tetrahydro- involves its interaction with specific molecular targets. For instance, as a PARP inhibitor, it binds to the enzyme poly-ADP ribose polymerase-1 (PARP-1), inhibiting its activity and thereby affecting DNA repair processes. This mechanism is particularly relevant in cancer therapy, where inhibiting PARP-1 can enhance the efficacy of certain chemotherapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Rucaparib camsylate: Another PARP inhibitor with a similar structure and mechanism of action.
Olaparib: A well-known PARP inhibitor used in cancer therapy.
Niraparib: Another PARP inhibitor with applications in cancer treatment.
Uniqueness
6H-Pyrrolo4,3,2-efbenzazepin-6-one, 8-fluoro-1,3,4,5-tetrahydro- is unique due to its specific structural features and fluorine substitution, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
2-fluoro-3,10-diazatricyclo[6.4.1.04,13]trideca-1(12),2,4(13)-trien-11-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O/c12-11-7-4-9(15)13-5-6-2-1-3-8(14-11)10(6)7/h4,6H,1-3,5H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGADOMIFOCJKHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC(=O)C=C3C2=C(C1)N=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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